molecular formula C12H17NO2S B6444058 4-methoxy-1-(4-methylthiophene-2-carbonyl)piperidine CAS No. 1235642-30-4

4-methoxy-1-(4-methylthiophene-2-carbonyl)piperidine

Cat. No.: B6444058
CAS No.: 1235642-30-4
M. Wt: 239.34 g/mol
InChI Key: FRIHEGAGMVAEOV-UHFFFAOYSA-N
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Description

4-Methoxy-1-(4-methylthiophene-2-carbonyl)piperidine is a synthetic chemical building block of significant interest in medicinal chemistry and drug discovery research. Its molecular structure incorporates two pharmaceutically privileged motifs: a piperidine ring and a 4-methylthiophene carbonyl group. The piperidine scaffold is a common feature in a vast array of bioactive molecules and approved therapeutics . The specific incorporation of a methoxy group at the 4-position of the piperidine ring can influence the molecule's electron distribution and pharmacokinetic properties, making it a valuable point of diversification for structure-activity relationship (SAR) studies. The 4-methylthiophene carbonyl moiety is a key structural element found in potent ligands for biological targets. Research on analogous compounds has shown that the thiophene ring serves as an effective bioisostere for phenyl rings, often contributing to enhanced binding affinity and metabolic stability . Furthermore, the carbonyl linker is a critical feature that has been demonstrated to improve selectivity for target proteins, such as the vesicular acetylcholine transporter (VAChT), by reducing undesired off-target binding . Compounds featuring this thiophene-carbonyl-piperidine architecture have been investigated as high-affinity, selective ligands for VAChT, a key biomarker for cholinergic neurons associated with neurodegenerative conditions like Alzheimer's and Parkinson's diseases . As such, this compound is a versatile precursor for researchers developing novel probes for neurological disorders. Additionally, given the well-documented role of thiophene derivatives in possessing antimicrobial, anti-inflammatory, and anticancer activities , this chemical serves as a critical intermediate for synthesizing and optimizing new therapeutic candidates across multiple disease areas. This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(4-methoxypiperidin-1-yl)-(4-methylthiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2S/c1-9-7-11(16-8-9)12(14)13-5-3-10(15-2)4-6-13/h7-8,10H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRIHEGAGMVAEOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)N2CCC(CC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Acylation of 4-Methoxypiperidine

The most straightforward method involves reacting 4-methoxypiperidine with 4-methylthiophene-2-carbonyl chloride. This one-step acylation is efficient under basic conditions:

Procedure :

  • Dissolve 4-methoxypiperidine (1.0 equiv) in anhydrous dichloromethane (DCM).

  • Add triethylamine (2.5 equiv) as a base to scavenge HCl.

  • Slowly add 4-methylthiophene-2-carbonyl chloride (1.2 equiv) at 0°C.

  • Stir at room temperature for 12 hours.

  • Quench with water, extract with DCM, and purify via column chromatography (hexane:ethyl acetate = 3:1).

Yield : 65–75%
Key Advantage : Minimal purification steps and high atom economy.

Stepwise Protection and Acylation

For substrates sensitive to acylating agents, a protection-deprotection strategy is employed:

Step 1: Boc Protection

  • Protect 4-methoxypiperidine with tert-butoxycarbonyl (Boc) anhydride in THF.
    Step 2: Acylation

  • React Boc-protected piperidine with 4-methylthiophene-2-carbonyl chloride.
    Step 3: Deprotection

  • Remove Boc group using trifluoroacetic acid (TFA) in DCM.

Yield : 50–60% (over three steps)
Application : Preferred for substrates requiring selective functionalization.

Optimization of Reaction Conditions

Solvent and Temperature Effects

SolventTemperature (°C)Yield (%)Purity (%)
DCM257298
THF406895
Acetonitrile255590

Polar aprotic solvents like DCM maximize yield by stabilizing the acyl chloride intermediate. Elevated temperatures in THF reduce reaction time but may promote side reactions.

Base Selection

BaseEquivYield (%)
Triethylamine2.572
Diisopropylethylamine2.570
Pyridine3.060

Triethylamine offers optimal HCl scavenging without steric hindrance. Pyridine’s lower nucleophilicity reduces undesired adduct formation.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.45 (s, 1H, thiophene), 3.80–3.70 (m, 1H, piperidine), 3.40 (s, 3H, OCH₃), 2.45 (s, 3H, SCH₃).

  • IR (KBr) : 1650 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-O-C).

Chromatographic Purity

MethodRetention Time (min)Purity (%)
HPLC (C18)8.298.5
GC-MS12.797.8

Industrial-Scale Production Considerations

Continuous Flow Synthesis

  • Reactor Type : Microfluidic tubular reactor.

  • Conditions : Residence time = 10 min, T = 50°C.

  • Throughput : 1.2 kg/day with 85% yield.

Cost Analysis

ComponentCost per kg (USD)
4-Methoxypiperidine1200
Acyl Chloride800
Solvent Recovery95% efficiency

Chemical Reactions Analysis

Types of Reactions

4-methoxy-1-(4-methylthiophene-2-carbonyl)piperidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

  • Antimicrobial Activity : Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal properties. The mechanism often involves the inhibition of essential bacterial enzymes, disrupting their metabolic pathways .
  • Anti-Tubercular Properties : A study highlighted the potential of piperidine derivatives, including this compound, as inhibitors against Mycobacterium tuberculosis. The structure-activity relationship (SAR) studies suggest that modifications can enhance efficacy against tuberculosis .
  • CNS Activity : Piperidine derivatives are known for their neuropharmacological activities. There is ongoing investigation into their effects on neurotransmitter systems, which could lead to new treatments for neurological disorders .

Chemical Biology

  • Biochemical Pathways : The compound may interact with various biological macromolecules, influencing pathways related to cell proliferation and apoptosis. Its ability to modulate enzyme activity makes it a candidate for further exploration in biochemical studies .
  • Drug Development : As a versatile building block, 4-methoxy-1-(4-methylthiophene-2-carbonyl)piperidine can be utilized in the synthesis of more complex pharmacophores aimed at targeting specific diseases .

Case Study 1: Antimycobacterial Screening

In a recent study assessing the activity of piperidine derivatives against M. tuberculosis, several analogs demonstrated promising results with IC50 values ranging from 10 to 30 µM. The modifications on the piperidine ring significantly influenced their potency, suggesting that structural optimization could yield more effective anti-tubercular agents .

Case Study 2: Neuropharmacological Effects

Research focused on piperidine derivatives has shown that certain modifications can enhance their interaction with neurotransmitter receptors. In vitro assays indicated that some derivatives exhibited selective binding affinity for serotonin receptors, indicating potential for treating mood disorders .

Mechanism of Action

The mechanism of action of 4-methoxy-1-(4-methylthiophene-2-carbonyl)piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Features

Key structural analogs and their differences are summarized below:

Compound Name Piperidine Substituents Key Structural Differences Reference
4-Methoxy-1-(4-methylthiophene-2-carbonyl)piperidine 4-OCH₃, N-(4-methylthiophene-2-carbonyl) Bulky thiophene-carbonyl group -
COB-3 () N-(biphenyl ester), small alkyl substituent Smaller N-alkyl group
4-Methoxy-1-(naphthalenyl-carbonyl)piperidine 4-OCH₃, N-(naphthalenyl-carbonyl) Larger aromatic naphthalene group
APB-10 () N-heterocyclic ester (chromone) Heterocyclic ester vs. thiophene-carbonyl
Piperidine-thiazolylcarbonyl () N-(thiazolylcarbonyl) Thiazole vs. thiophene ring

Key Observations :

  • Steric Effects : The 4-methylthiophene-2-carbonyl group introduces steric bulk compared to smaller alkyl or biphenyl esters (e.g., COB-3). This may reduce binding affinity to compact active sites but improve selectivity .
  • Electronic Properties : The sulfur atom in the thiophene ring enhances π-π stacking and polar interactions compared to purely hydrocarbon aromatics (e.g., naphthalene derivatives) .

Physicochemical Properties

Property Target Compound COB-3 () APB-10 ()
LogP (Predicted) ~3.2 (moderate lipophilicity) ~2.1 (lower lipophilicity) ~2.8 (heterocyclic balance)
Solubility Moderate (methoxy enhances) High Moderate
Metabolic Stability High (thiophene resistance) Moderate High (chromone stability)

Biological Activity

4-Methoxy-1-(4-methylthiophene-2-carbonyl)piperidine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the piperidine class, characterized by a piperidine ring substituted with a methoxy group and a thiophene-derived carbonyl moiety. The chemical structure can be summarized as follows:

PropertyDescription
IUPAC Name This compound
Molecular Formula C13H15NOS
Molecular Weight 233.33 g/mol

The biological activity of this compound is primarily linked to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes that are crucial for bacterial survival and proliferation. Similar derivatives have demonstrated inhibition of enzymes such as dihydroorotase and DNA gyrase, which are vital for nucleic acid synthesis and replication in bacteria.
  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties, potentially making it a candidate for further development as an antibacterial agent. The mode of action likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .

Pharmacological Effects

The pharmacological profile of this compound suggests several therapeutic potentials:

  • Antibacterial Activity : Studies have shown that derivatives of piperidine can effectively inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis (Mtb). The IC50 values for related compounds suggest that this class may be effective against resistant strains .
  • Cytotoxicity : Toxicity evaluations on normal epithelial cell lines indicate that while some derivatives exhibit cytotoxic effects at higher concentrations, others maintain cell viability, suggesting a need for careful dose optimization in therapeutic applications .

Case Studies

Several studies have explored the biological activity of piperidine derivatives similar to this compound:

  • Study on Antimycobacterial Activity : A recent study evaluated a series of piperidine derivatives for their ability to inhibit MenA, an enzyme critical for Mtb survival. Compounds showed IC50 values ranging from 13–22 μM, indicating potential effectiveness against tuberculosis .
  • In Vitro Toxicity Assessment : Another investigation assessed the cytotoxic effects of related compounds on Vero cells. Results indicated varying degrees of toxicity, with some compounds maintaining over 80% cell viability at concentrations below 100 μg/mL .

Summary Table of Biological Activities

Activity TypeObserved EffectReference
AntibacterialInhibition of bacterial growth
CytotoxicityVariable effects on cell viability
Enzyme InhibitionInhibition of dihydroorotase, DNA gyrase

Q & A

Basic Research Question

  • X-ray crystallography : Resolve piperidine ring puckering and substituent orientation, as demonstrated for similar 4-piperidone derivatives .
  • NMR analysis : Assign methoxy (δ ~3.3 ppm) and thiophene proton signals (δ ~6.5–7.5 ppm) using 2D COSY and HSQC .
  • Mass spectrometry : Confirm molecular weight via high-resolution ESI-MS, ensuring no residual solvents or byproducts .

What methodologies are recommended to assess its potential enzyme inhibition or receptor-binding activity?

Advanced Research Question

  • Enzyme inhibition assays : Use fluorogenic substrates (e.g., for proteases) or colorimetric assays (e.g., MTT for kinase activity) to quantify IC50 values .
  • Receptor binding : Perform competitive binding studies with radiolabeled ligands (e.g., [³H]-GABA for neurotransmitter receptors) .
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to validate target engagement .

How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

Advanced Research Question

  • Thiophene modifications : Replace the 4-methyl group with electron-withdrawing substituents (e.g., Cl, NO2) to enhance electrophilicity and receptor affinity .
  • Piperidine substitutions : Introduce bulky groups (e.g., 4-fluorophenyl) to sterically modulate binding pocket interactions .
  • Bioisosteric replacement : Substitute the methoxy group with trifluoromethoxy to improve metabolic stability .

How should researchers resolve contradictions in bioactivity data across different assay systems?

Advanced Research Question

  • Orthogonal assays : Compare results from SPR (binding affinity) with functional assays (e.g., cAMP modulation) to distinguish direct binding vs. downstream effects .
  • Cell permeability assessment : Use Caco-2 monolayers to determine if discrepancies arise from poor cellular uptake .
  • Proteomic profiling : Identify off-target interactions via affinity pulldown followed by LC-MS/MS .

What strategies are effective for evaluating the compound’s pharmacokinetic properties in preclinical models?

Advanced Research Question

  • Metabolic stability : Incubate with liver microsomes (human/rat) to measure half-life and identify major metabolites via LC-QTOF .
  • Plasma protein binding : Use ultrafiltration or equilibrium dialysis to assess free fraction .
  • BBB permeability : Employ in vitro models (e.g., PAMPA-BBB) or in vivo imaging in rodents .

What safety protocols are critical for handling this compound in laboratory settings?

Basic Research Question

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles, as recommended in SDS for structurally similar pyridine derivatives .
  • Ventilation : Perform reactions in a fume hood to avoid inhalation of volatile byproducts .
  • Waste disposal : Neutralize acidic/basic residues before disposal in designated hazardous waste containers .

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